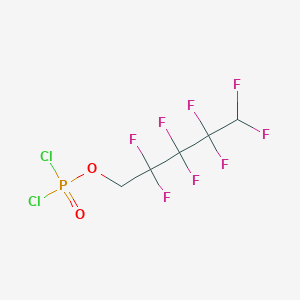
5,6-Difluoro-4-methyl-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-4-methyl-8-nitroquinoline: is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and provides unique properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-4-methyl-8-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline at the 5-position, followed by nitration and methylation reactions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5,6-Difluoro-4-methyl-8-nitroquinoline is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: The compound exhibits significant biological activity, including antibacterial and antiviral properties. It is used in the study of enzyme inhibition and as a probe in biological assays .
Medicine: Fluorinated quinolines, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the development of new materials, including liquid crystals and dyes. It is also used in the agricultural industry as a component of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5,6-Difluoro-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, leading to increased potency and selectivity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 5,8-Difluoro-2-methyl-6-nitroquinoline
- 6-Methoxyquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Comparison: 5,6-Difluoro-4-methyl-8-nitroquinoline is unique due to the specific positioning of the fluorine atoms and the nitro group, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and selectivity in biological systems .
Properties
Molecular Formula |
C10H6F2N2O2 |
|---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
5,6-difluoro-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H6F2N2O2/c1-5-2-3-13-10-7(14(15)16)4-6(11)9(12)8(5)10/h2-4H,1H3 |
InChI Key |
BWENUUVNYUEHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)








![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

